molecular formula C16H24ClNO2 B016340 Bufuralol hydrochloride CAS No. 60398-91-6

Bufuralol hydrochloride

Cat. No. B016340
CAS RN: 60398-91-6
M. Wt: 297.82 g/mol
InChI Key: KJBONRGCLLBWCJ-UHFFFAOYSA-N
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Description

Bufuralol hydrochloride is known for its beta-adrenoceptor blocking capabilities. It is structurally classified within the benzofuran-2-ethanolamines, with pharmacological properties akin to propranolol. However, it distinguishes itself by lacking alpha-adrenoceptor blocking activity while possessing beta-adrenoceptor agonist activity. The compound’s beta-adrenoceptor blocking activity is primarily attributed to the (-)-isomer, though membrane-stabilizing properties are associated with both optical isomers (Hamilton & Parkes, 1977).

Synthesis Analysis

An enantioselective synthesis of (R)-bufuralol through a dynamic kinetic resolution process has been demonstrated, starting from readily available 2-ethylphenol and achieving high enantiomeric excess and a good overall yield. This synthesis pathway highlights the compound's complex molecular architecture and the efficiency of modern synthetic strategies in achieving high stereoselectivity (Johnston et al., 2010).

Molecular Structure Analysis

The molecular structure of bufuralol hydrochloride features a benzofuran core, which is a common structural motif in many bioactive molecules. The presence of a chiral center in bufuralol's molecule introduces the possibility of enantiomeric forms, which have been explored for their pharmacological activity and metabolic profiles. Studies have shown significant differences in the metabolism and pharmacokinetics between the enantiomers, reflecting the intricate relationship between molecular structure and biological function (Narimatsu et al., 2003).

Chemical Reactions and Properties

Bufuralol undergoes various chemical reactions, notably hydroxylation by cytochrome P450 enzymes, which is a key metabolic pathway affecting its pharmacokinetic and pharmacodynamic properties. The hydroxylation process, especially at the 1'-position, has been extensively studied to understand the role of different cytochrome P450 enzymes in bufuralol's metabolism. Such metabolic transformations are critical for the drug's clearance and its pharmacological effects (Yamazaki et al., 1994).

Scientific Research Applications

Cardiovascular Pharmacology

Bufuralol hydrochloride is a non-selective antagonist of β-adrenergic receptors (β-ARs) that also has partial agonist activity . It has been used in studies to understand its effects on the cardiovascular system .

Method of Application

In one study, bufuralol was administered intravenously at doses of 0.3 and 1 mg/kg to anesthetized cats .

Results

The results showed that bufuralol decreases mean arterial blood pressure and increases abdominal aortic blood flow .

Cytochrome P450 (CYP) Isoform CYP2D6 Activity Measurement

Bufuralol is hydroxylated at the 1’ position by the cytochrome P450 (CYP) isoform CYP2D6 . It has been used as a substrate to measure CYP2D6 activity .

Method of Application

In studies, bufuralol is used as a substrate in assays to measure the activity of CYP2D6 .

Results

The results from these studies contribute to our understanding of drug metabolism, particularly the role of CYP2D6 .

Bufuralol hydrochloride is a non-selective antagonist of beta-adrenergic receptors (beta-ARs) that also has partial agonist activity . It’s used in studies to understand its effects on the cardiovascular system . In addition, it’s used as a substrate in assays to measure the activity of CYP2D6 .

Bufuralol hydrochloride is a non-selective antagonist of beta-adrenergic receptors (beta-ARs) that also has partial agonist activity . It’s used in studies to understand its effects on the cardiovascular system . In addition, it’s used as a substrate in assays to measure the activity of CYP2D6 .

Safety And Hazards

Bufuralol hydrochloride is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBONRGCLLBWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54340-62-4 (Parent)
Record name Bufuralol hydrochloride
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DSSTOX Substance ID

DTXSID50975052
Record name Bufuralol hydrochloride
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Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bufuralol hydrochloride

CAS RN

60398-91-6, 59652-29-8
Record name Bufuralol hydrochloride
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Record name Bufuralol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufuralol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufuralol hydrochloride
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Record name (±)-α-[[(tert-butyl)amino]methyl]-7-ethyl-2-benzofuranmethanol hydrochloride
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Record name 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride
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Record name BUFURALOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
SA Weerawarna, M Guha‐Biswas… - Journal of heterocyclic …, 1991 - Wiley Online Library
… 2-(2-teri-Butylamino-l-hydroxyethyl)-7-ethylbenzofuran Hydrochloride (Bufuralol Hydrochloride) (1). A solution of the hydrochloride salt of 12 (8.0 g, 21.3 mmoles) in 200 ml of ethanol …
Number of citations: 16 onlinelibrary.wiley.com
D Magometschnigg, J Bonelli, G Kaik - International Journal of …, 1979 - europepmc.org
… beta-receptor blocker, Bufuralol-hydrochloride was compared with Pindolol … Bufuralol-hydrochloride iv application. 2. After beta-receptor blockade with either Bufuralol-hydrochloride or …
Number of citations: 2 europepmc.org
HS Huang, RD Schoenwald… - Journal of pharmaceutical …, 1983 - Wiley Online Library
… after the topical administration to rabbit eyes of 1% isotonic buffered (pH 7.3) solutions of three B-blocking agents, acebutolol hydrochloride, timolol maleate, and bufuralol hydrochloride …
Number of citations: 56 onlinelibrary.wiley.com
T Kronbach - Methods in enzymology, 1991 - Elsevier
Publisher Summary This chapter discusses the bufuralol, dextromethorphan, and debrisoquine as prototype substrates for human P450IID6. The human debrisoquine/sparteine-type …
Number of citations: 81 www.sciencedirect.com
K Umehara, Y Shimokawa… - Biological and …, 2002 - jstage.jst.go.jp
… obtained from the following sources: 7-ethoxyresorufin, 4-hydroxytolbutamide, S-()-mephenytoin,()-4-hydroxymephenytoin, 1-hydoxybufuralol maleate salt,()-bufuralol hydrochloride salt…
Number of citations: 49 www.jstage.jst.go.jp
K Umehara, Y Shimokawa… - Biological and …, 2004 - jstage.jst.go.jp
… obtained from the following sources: 7-ethoxyresorufin, 4-hydroxytolbutamide, S-()-mephenytoin,()-4-hydroxymephenytoin, 1-hydoxybufuralol maleate salt,()-bufuralol hydrochloride salt…
Number of citations: 11 www.jstage.jst.go.jp
A Goto, K Ueda, A Inaba, H Nakajima… - Biological and …, 2005 - jstage.jst.go.jp
… , tranylcypromine hydrochloride, quinidine and alprenolol hydrochloride, from Sigma Chemical Co.; 6b-hydroxytestosterone, from Ultrafine Chemicals;()-bufuralol hydrochloride and 1-…
Number of citations: 10 www.jstage.jst.go.jp
K Umehara, Y Shimokawa… - Biological and …, 2002 - jstage.jst.go.jp
… obtained from the following sources: 7-ethoxyresorufin, 4-hydroxytolbutamide, S-()-mephenytoin,()-4-hydroxymephenytoin, 1-hydoxybufuralol maleate salt,()-bufuralol hydrochloride salt…
Number of citations: 9 www.jstage.jst.go.jp
MM Hammour, A Othman, R Aspera-Werz, B Braun… - Archives of …, 2022 - Springer
… Cocktail 2 (C2) supplements include S-mephenytoin and bufuralol hydrochloride (Biozol, … (20 µM S-mephenytoin and 9 µM bufuralol hydrochloride). Briefly, the differentiated cells were …
Number of citations: 2 link.springer.com
AR Boobis, CE Seddon, DS Davies - Biochemical pharmacology, 1986 - Elsevier
… (-c)Bufuralol hydrochloride and l’-hydroxybufuralol were generous gifts of Roche Products plc (Welwyn Garden City, UK). NADPH (tetrasodium salt, type I) and bovine serum albumin (…
Number of citations: 45 www.sciencedirect.com

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